1-(Aminomethyl)cyclohexanol
Description
Context within Cyclohexanol (B46403) Derivatives Research
Cyclohexanol and its derivatives are a class of cyclic alcohols that serve as fundamental building blocks in organic synthesis. ontosight.aichemicalbook.com Their versatile chemical structure, featuring a cyclohexane (B81311) ring with a hydroxyl group, allows for a wide range of chemical transformations such as oxidation, reduction, and substitution reactions. ontosight.aichemicalbook.com This reactivity makes them valuable intermediates in the production of pharmaceuticals, agrochemicals, and other complex organic compounds. ontosight.ai
1-(Aminomethyl)cyclohexanol fits within this context as a specific derivative where the cyclohexane backbone is functionalized with both an alcohol and a primary amine group. ontosight.aiontosight.ai This dual functionality is a key feature, enabling it to participate in a broader range of chemical reactions compared to simple cyclohexanols. For instance, the amine group can act as a nucleophile, while the alcohol group can undergo electrophilic reactions, making it a versatile precursor in the synthesis of more elaborate molecules. Research on cyclohexanol derivatives often focuses on creating new structures with specific biological or material properties, and this compound serves as a key starting point for such explorations. researchgate.netresearchgate.net
Significance in Medicinal Chemistry and Life Sciences
In the realms of medicinal chemistry and life sciences, this compound is recognized for its role as a key structural motif and a versatile synthetic intermediate. ontosight.ai The presence of both a hydrophilic alcohol group and a basic amine group in a compact cyclic structure allows for potential interactions with biological targets like enzymes and receptors. ontosight.aiontosight.ai
The compound and its derivatives are subjects of investigation for a variety of potential biological activities. ontosight.ai Preliminary studies on its hydrochloride salt have suggested potential neuroprotective effects, possibly stemming from its structural similarity to other bioactive amines. smolecule.com Its structure is a component of more complex molecules that have been explored for analgesic, anti-inflammatory, and antimicrobial properties. ontosight.ai
A significant application of this compound in medicinal chemistry is its use as a building block for the synthesis of pharmaceutical compounds. It is a known intermediate in the creation of gabapentin (B195806) analogs, a class of drugs with applications in neurology. pharmacompass.com The ability to modify its structure allows for the development of new chemical entities with tailored pharmacological profiles, making it a valuable scaffold in drug discovery programs. ontosight.ailookchem.com
Overview of Current Research Trajectories
Current research involving this compound is proceeding along several key trajectories. A primary focus remains on its application as a versatile intermediate in organic synthesis. Researchers continue to explore its utility in creating complex molecules and novel chemical libraries for drug discovery. nih.gov This includes the synthesis of derivatives by modifying the aminomethyl and hydroxyl groups to produce compounds with specific stereochemistry and functionality. lookchem.comorganic-chemistry.org
Another significant area of research is the investigation of the biological activities of its derivatives. ontosight.ai Studies are exploring how modifications to the parent molecule influence its interaction with biological systems. For example, research into cyclohexenyl derivatives has led to the discovery of potent antagonists for the CCR2 receptor, which is implicated in inflammatory diseases. nih.gov Similarly, other cyclohexanone (B45756) derivatives have been isolated and evaluated for their cytotoxic effects against various human carcinoma cell lines. nih.gov
Furthermore, research extends to the synthesis and characterization of related aminomethoxy derivatives of cyclohexanol, which have been studied for their potential as bactericide inhibitors against sulfate-reducing bacteria. researchgate.net The synthesis process itself is also a subject of study, with investigations into efficient methods such as the catalytic hydrogenation of 1-(nitromethyl)cyclohexanol to produce this compound. orgsyn.org These research efforts highlight the compound's continued importance as both a synthetic tool and a source of potentially bioactive molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-6-7(9)4-2-1-3-5-7/h9H,1-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUSXTHMTOSFZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193065 | |
| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |
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Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4000-72-0, 71412-02-7 | |
| Record name | 1-(Aminomethyl)cyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4000-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004000720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Aminomethyl)cyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071412027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(Aminomethyl)cyclohexan-1-ol | |
| Source | EPA DSSTox | |
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| Record name | 1-(aminomethyl)cyclohexan-1-ol | |
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| Record name | (aminomethyl)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 1 Aminomethyl Cyclohexanol Systems
Reaction Pathways of the Aminomethyl Functional Group
The aminomethyl group (-CH₂NH₂) in 1-(aminomethyl)cyclohexanol is a primary amine, and its reactivity is characteristic of this functional class. fiveable.mewikipedia.org The nitrogen atom possesses a lone pair of electrons, rendering it both basic and nucleophilic. wikipedia.orgncert.nic.in
Key reactions involving the aminomethyl group include:
Acylation: Primary amines readily react with acylating agents like acyl chlorides and acid anhydrides to form amides. wikipedia.orgncert.nic.in For instance, the reaction of this compound with an acyl chloride in the presence of a base would yield the corresponding N-acyl derivative. This reaction proceeds via nucleophilic substitution at the acyl carbon. ncert.nic.in
Alkylation: As a nucleophile, the amino group can attack alkyl halides in an alkylation reaction. wikipedia.orgncert.nic.in This process can lead to the formation of secondary and tertiary amines, and potentially a quaternary ammonium (B1175870) salt through exhaustive alkylation. fiveable.mencert.nic.in However, this method can result in a mixture of products. ncert.nic.in
Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com This condensation reaction is typically reversible.
Diazotization: The reaction of the primary amine with nitrous acid (HNO₂) is particularly significant as it forms an unstable diazonium salt. britannica.comnumberanalytics.comnumberanalytics.com This intermediate is central to rearrangement reactions, such as the Tiffeneau-Demjanov rearrangement, where it decomposes with the loss of nitrogen gas (N₂) to generate a carbocation, initiating subsequent molecular restructuring. numberanalytics.comnumberanalytics.comwikipedia.org
The following table summarizes the typical reactions of the aminomethyl group:
| Reaction Type | Reagent | Product Class |
|---|---|---|
| Acylation | Acyl Chloride (R-COCl) | Amide |
| Alkylation | Alkyl Halide (R-X) | Secondary/Tertiary Amine |
| Imine Formation | Aldehyde/Ketone (R₂C=O) | Imine (Schiff Base) |
| Diazotization | Nitrous Acid (HNO₂) | Diazonium Salt (intermediate) |
Reactivity Profiles of the Cyclohexanol (B46403) Moiety
The cyclohexanol portion of the molecule features a tertiary hydroxyl (-OH) group. The reactivity of this group is influenced by the steric hindrance of the tertiary carbon to which it is attached.
Oxidation: Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. nih.gov Oxidation of a tertiary alcohol requires harsh conditions that lead to the cleavage of carbon-carbon bonds.
Dehydration: Acid-catalyzed dehydration is a characteristic reaction of alcohols. umass.educhemistry-online.com Protonation of the hydroxyl group by a strong acid like phosphoric acid converts it into a good leaving group (water). blogspot.com Departure of the water molecule generates a tertiary carbocation on the cyclohexane (B81311) ring. chemistry-online.com This carbocation can then undergo an elimination reaction (loss of a proton from an adjacent carbon) to form an alkene, such as methylenecyclohexane. youtube.com The reaction is often driven to completion by distilling the lower-boiling alkene product as it forms. umass.eduyoutube.com
Esterification: Tertiary alcohols can be esterified, but the reaction is often slower and requires more forcing conditions compared to primary or secondary alcohols due to steric hindrance.
The table below outlines the reactivity of the tertiary cyclohexanol group:
| Reaction Type | Reagent | Key Intermediate/Product |
|---|---|---|
| Oxidation | Strong Oxidizing Agents (e.g., KMnO₄, heat) | C-C Bond Cleavage Products |
| Dehydration | Strong Acid (e.g., H₃PO₄, H₂SO₄) | Tertiary Carbocation / Alkene |
| Esterification | Acyl Chloride / Acid Anhydride | Tertiary Ester |
Rearrangement Reactions Involving Cyclohexanol Scaffolds
The structure of this compound, a 1,2-amino alcohol, makes it a prime candidate for specific rearrangement reactions, particularly those initiated by the formation of a carbocation. These rearrangements often involve the migration of a group to an adjacent electron-deficient center, driven by the formation of a more stable species. wikipedia.org
Anionotropic rearrangements involve the migration of an anion or a group with its bonding electrons (a nucleophile) to a cationic or electron-deficient center. wikipedia.orgwiley-vch.de In the context of this compound, such a rearrangement is most prominently observed in the Tiffeneau-Demjanov rearrangement. numberanalytics.comwikipedia.org
This reaction is initiated by the diazotization of the primary aminomethyl group with nitrous acid. numberanalytics.comnumberanalytics.com The resulting diazonium ion is an excellent leaving group, and its departure as nitrogen gas generates a primary carbocation. This unstable carbocation immediately triggers a 1,2-anionotropic shift. One of the carbon-carbon bonds of the cyclohexanol ring migrates to the primary carbocation center. This concerted step results in the expansion of the six-membered cyclohexane ring into a seven-membered cycloheptanone. numberanalytics.comwikipedia.org The driving force for this rearrangement is the relief of strain and the formation of a stable carbonyl group. The stereochemistry of the starting material can influence the reaction's outcome. numberanalytics.com
Carbocation intermediates are central to the reactivity of this compound, particularly under acidic conditions. libretexts.org These reactive species can be generated in two primary ways:
Dehydration of the tertiary alcohol: As described in section 3.2, treatment with a strong acid leads to the formation of a tertiary carbocation on the cyclohexane ring. chemistry-online.com
Diazotization of the primary amine: As mentioned above, this process generates a primary carbocation adjacent to the ring. numberanalytics.comnumberanalytics.com
Once formed, these carbocations can undergo several transformations: libretexts.orgmasterorganicchemistry.com
Hydride and Alkyl Shifts: A less stable carbocation can rearrange to a more stable one via a 1,2-hydride shift or a 1,2-alkyl shift. libretexts.orgmasterorganicchemistry.comyoutube.com For example, a secondary carbocation formed during a reaction might rearrange to a more stable tertiary carbocation if a neighboring carbon has a hydrogen atom (for a hydride shift) or an alkyl group that can migrate with its pair of electrons. youtube.commasterorganicchemistry.com
Ring Expansion/Contraction: The Tiffeneau-Demjanov reaction is a classic example of a ring expansion driven by a carbocation intermediate. numberanalytics.comwikipedia.org In this case, the carbocation formed from the amine diazotization is adjacent to the ring, and migration of a ring carbon leads to the formation of a larger ring. numberanalytics.comyoutube.com Conversely, under certain conditions, a carbocation within a ring can lead to ring contraction if the migration of a bond outside the ring to the carbocation center is favorable. echemi.com For instance, deamination of 2-aminocyclohexanol (B3021766) can lead to ring contraction to form cyclopentylmethanal. echemi.com
The specific pathway taken depends on the relative stability of the potential carbocation intermediates and products, with the formation of more stable tertiary carbocations and thermodynamically favored ring systems being major driving forces. libretexts.org
Derivatization Strategies and Structure Activity Relationship Sar Studies
Design and Synthesis of Novel 1-(Aminomethyl)cyclohexanol Derivatives
The design of new derivatives primarily targets the two functional groups—the aminomethyl group and the hydroxyl group—as well as the core cyclohexyl ring. Synthetic approaches focus on modifying these specific sites to alter the molecule's physicochemical properties, such as lipophilicity, polarity, and steric profile.
The primary amine of the aminomethyl moiety is a versatile functional handle for derivatization. cymitquimica.com It can readily participate in a variety of chemical reactions, including substitution with electrophiles.
A common strategy involves the N-alkylation of the primary amine. For instance, N,N-dimethylated derivatives have been synthesized. The reaction of 2-dimethylaminomethyl cyclohexanone (B45756) with organometallic reagents results in compounds like 1-(m-methoxy phenyl)-2-dimethylamino methyl cyclohexanol (B46403). google.com This modification converts the primary amine to a tertiary amine, significantly altering its basicity and hydrogen bonding capacity.
Another synthetic route involves the Mannich reaction, where cyclohexanol is reacted with formaldehyde (B43269) and a cyclic amine (such as piperidine, morpholine, or hexamethyleneimine) to produce aminomethoxy derivatives. researchgate.net This reaction introduces a new N-CH2-O-cyclohexyl linkage, effectively derivatizing the aminomethyl concept. The yields for these reactions are typically high, as detailed in the table below. researchgate.net
| Reactant Amine | Product Name | Yield (%) |
|---|---|---|
| Piperidine | Piperidinomethoxycyclohexane | 75 |
| Morpholine | Morpholinomethoxycyclohexane | 72 |
| Hexamethyleneimine | Hexamethyleneiminomethoxycyclohexane | 69 |
Furthermore, the aminomethyl group can be made to react with nitrous acid, a process that can lead to ring-enlargement reactions, transforming the cyclohexanol ring into a cycloheptanone. orgsyn.org Reductive amination is another powerful technique used to introduce a wide variety of substituents onto an aminomethylene group, highlighting the synthetic flexibility of this functional group. researchgate.net
Altering the core carbocyclic framework of the cyclohexanol ring is a key strategy to explore new chemical space. A significant modification involves the substitution at the C1 position, displacing the hydroxyl group's carbon anchor. The Grignard reaction is a classic method to achieve this, where a substituted phenyl Grignard reagent attacks a 2-aminomethyl cyclohexanone precursor. google.com This introduces an aryl group at the C1 position, creating a 1-phenyl-2-aminomethyl cyclohexanol scaffold. google.comgoogle.com These modifications lead to derivatives with substantially different steric and electronic properties.
| C1-Substituent | Product Name | Boiling Point (°C/mm Hg) | Hydrochloride Salt M.P. (°C) |
|---|---|---|---|
| m-methoxyphenyl | 1-(m-methoxy phenyl)-2-dimethylamino methyl cyclohexanol | 138-140 / 0.6 | 168-175 |
| m-ethoxyphenyl | 1-(m-ethoxy phenyl)-2-dimethylamino methyl cyclohexanol | 134-135 / 0.02 | - |
| m-benzyloxyphenyl | 1-(m-benzyloxy phenyl)-2-dimethylamino methyl cyclohexanol | 156-160 / 0.003 | 141-143 |
More complex ring modifications include the formation of spirocyclic systems. For example, derivatives of 2-(1-(aminomethyl)cyclohexyl)acetic acid (gabapentin), a compound structurally related to this compound, can undergo Ugi reactions with aldehydes and isocyanides to produce novel spiro acetamides. researchgate.net Similarly, spiro pyrrolo[3,4-d]pyrimidines have been synthesized from aminocyclohexane precursors through one-pot condensation reactions. rsc.org Ring expansion reactions, such as the treatment of this compound with nitrous acid to yield cycloheptanone, represent another method for fundamentally altering the carbocyclic core. orgsyn.org
Prodrug and conjugate strategies aim to mask the polar functional groups (amine and hydroxyl) of this compound or its analogs to improve properties like membrane permeability. google.com A prodrug is a pharmacologically inactive derivative that is converted to the active parent drug in vivo. nih.gov
A common approach is the formation of ester or amide linkages. ijper.orgijpsonline.com Mutual prodrugs, where a drug is linked to a second pharmacologically active agent, have been designed. mdpi.com For example, gabapentin (B195806), which can be formed from this compound derivatives, has been conjugated with various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) using glycol spacers. mdpi.com The esterification of the NSAID's carboxyl group with a hydroxyl-terminated spacer, which is then coupled to the amino group of the gabapentin-related structure, yields a single chemical entity with potential for synergistic effects. mdpi.com
| Compound ID | NSAID Moiety | Spacer | Yield (%) | Physical Form | Melting Point (°C) |
|---|---|---|---|---|---|
| 9a | Mefenamic acid derivative | Ethylene (B1197577) glycol | 50 | White powder | 157–159 |
| 9b | Naproxen derivative | Ethylene glycol | 54 | White powder | 87–90 |
| 9c | Ibuprofen derivative | Ethylene glycol | 42 | Semi-solid | - |
| 9d | Ibuprofen derivative | Propylene glycol | 45 | Semi-solid | - |
More advanced strategies involve creating complex conjugates for targeted delivery. For instance, aminomethyl functional groups can serve as tethers to link molecules to larger systems like oligonucleotides, which are used as therapeutic and diagnostic tools. nih.gov This involves protecting the amino group, synthesizing the oligonucleotide, and then deprotecting the amine for conjugation. nih.gov
Exploration of Structure-Activity Relationships (SAR) in this compound Derivatives
Structure-Activity Relationship (SAR) studies investigate how chemical structure correlates with biological activity. google.com By synthesizing and testing a series of related compounds, researchers can identify the key molecular features responsible for a desired effect. nih.gov
SAR studies are not limited to a single biological target. The synthesis of a new family of spiro pyrrolo[3,4-d]pyrimidines derived from aminocyclohexane precursors led to the evaluation of their anti-inflammatory activity via inhibition of COX-1 and COX-2 enzymes. rsc.org The results showed that specific substitutions dramatically influenced both potency and selectivity for the COX-2 enzyme over COX-1. rsc.org For example, compound 11 in the study, a polycyclic derivative, showed significantly higher selectivity for COX-2 than the reference drug, celecoxib. rsc.org
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 6 | 10.25 | 0.079 | 129.21 |
| 11 | 14.00 | 0.080 | 175.00 |
| Celecoxib (Reference) | 1.52 | 0.048 | 31.52 |
The principles of SAR are broadly applicable. Studies on other heterocyclic systems, such as aromathecins and muscimol (B1676869) analogues, demonstrate a high degree of overlap in how certain substituents in similar spatial regions affect interactions with biological targets like topoisomerase I or GABA(A) receptors. nih.govnih.gov This concept of a "universal" or "shared" SAR suggests that findings from one class of compounds can often be translated to guide the design of another, including novel derivatives of this compound. nih.gov
Biological Activity and Mechanistic Research
Investigation of Bioactivity Profiles of 1-(Aminomethyl)cyclohexanol and its Analogs
The unique structure of this compound, featuring a cyclohexane (B81311) ring with both an amino and a hydroxymethyl group, is a key determinant of its biological activities. This compound and its derivatives are subjects of significant interest in medicinal chemistry and pharmacology due to their potential therapeutic applications. ontosight.ai
Antimicrobial and Bactericidal Mechanisms of Action
While specific studies on the antimicrobial and bactericidal mechanisms of this compound are not extensively detailed in the provided results, the broader class of aminocyclohexanol derivatives has shown promise. The introduction of aminomethyl groups into certain chemical structures can enhance their antimicrobial properties. nih.gov The mechanism of action for many antimicrobial agents involves interaction with and disruption of the bacterial cell membrane. nih.govnih.gov For instance, some antimicrobial compounds cause cell death by creating pores in the plasma membrane, leading to the leakage of cellular contents. nih.gov This disruption of membrane integrity is a common bactericidal mechanism. nih.gov
The antimicrobial activity of related compounds, such as naphthoquinone derivatives, has been attributed to membrane damage, disruption of membrane integrity, and interference with the respiratory chain. mdpi.com Similarly, nitroimidazole derivatives, another class of antimicrobials, work by being converted into radical anions that damage bacterial cells. nih.gov Although direct evidence for this compound is limited, its structural features suggest potential for similar mechanisms of action.
Analgesic and Anti-inflammatory Action: Mechanistic Explorations
Derivatives of this compound have been investigated for their analgesic and anti-inflammatory properties. For example, certain aminobenzylcyclanols derived from menthone have demonstrated analgesic activities. nih.gov The introduction of aminomethyl groups into barbituric acid derivatives has also been shown to confer anti-inflammatory activity in experimental models. nih.gov
The mechanisms underlying these effects are likely multifaceted. Anti-inflammatory action can be mediated through the inhibition of inflammatory pathways. For instance, some compounds reduce inflammation by targeting enzymes involved in the inflammatory response. semanticscholar.org Pain management often involves targeting the nervous system, and compounds with analgesic properties may interact with pain receptors or modulate neurotransmitter systems. nih.gov While the precise mechanisms for this compound are not fully elucidated, its structural relationship to other bioactive molecules suggests potential for similar modes of action.
Anticancer Potential: Cellular Targets and Cytotoxicity Mechanisms
Research has indicated that this compound and its analogs may possess anticancer properties, exhibiting cytotoxic effects against various cancer cell lines. The mechanisms of cytotoxicity can be diverse and target different cellular processes.
One key mechanism of anticancer drugs is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov This can be achieved by targeting signaling pathways that regulate cell survival and proliferation, such as the p53 and Bcl-2 pathways. mdpi.com Some anticancer agents work by damaging cancer cell DNA or interfering with DNA replication and repair processes. nih.govyoutube.com For example, topoisomerase inhibitors prevent the proper unwinding and rewinding of DNA, leading to cell cycle arrest and apoptosis. nih.govyoutube.com
Another cellular target for anticancer drugs is the inhibition of specific enzymes that are crucial for cancer cell growth and survival, such as protein kinases. mdpi.com The cytotoxic effects of some compounds are also linked to the generation of reactive oxygen species (ROS), which can cause oxidative stress and damage to cellular components, ultimately leading to cell death. youtube.com
Enzyme and Receptor Interaction Studies
The biological effects of this compound are mediated through its interactions with various molecular targets, including enzymes and receptors. The aminomethyl and hydroxyl groups of the compound can participate in hydrogen bonding and electrostatic interactions with these targets, thereby influencing their activity.
Enzyme Inhibition and Modulation of Metabolic Pathways
This compound has been shown to modulate enzyme activity. Enzyme inhibition is a common mechanism by which drugs exert their therapeutic effects. libretexts.org Inhibitors can be reversible, binding non-covalently to the enzyme, or irreversible, forming a strong covalent bond. libretexts.org
Competitive inhibitors, which structurally resemble the enzyme's natural substrate, compete for binding to the active site. libretexts.org This type of inhibition is a common strategy in pharmaceutical development. libretexts.org Noncompetitive inhibitors bind to a site other than the active site, causing a conformational change that reduces the enzyme's activity. libretexts.org
The modulation of metabolic pathways is another important aspect of the compound's biological activity. By inhibiting key enzymes in a metabolic pathway, it is possible to alter the flow of metabolites and influence cellular processes. nih.govnih.gov For example, inhibiting an enzyme at an early step in a pathway can prevent the synthesis of a final product. nih.gov
Receptor Binding and Ligand-Target Interactions
The interaction of this compound with cellular receptors is another crucial aspect of its mechanism of action. Ligand-receptor binding is a highly specific process that initiates a cellular response. The affinity of a ligand for its receptor is determined by the types and number of interactions between them, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions. nih.gov
Metabolic Pathways and Biotransformation Studies
The metabolic fate of a chemical compound is a critical aspect of its biological activity, determining its duration of action and potential for the formation of active or toxic metabolites. Research into the metabolic pathways of this compound and its derivatives is essential for a comprehensive understanding of their pharmacological profiles.
Detailed metabolic studies specifically on this compound are not extensively available in publicly accessible literature. However, significant insights can be drawn from its close structural analog, gabapentin (B195806), which is chemically named 1-(aminomethyl)cyclohexaneacetic acid. nih.gov Due to the structural similarity, the metabolic behavior of gabapentin provides a strong indication of the likely in vivo fate of this compound.
Research on gabapentin has consistently shown that it undergoes minimal to no metabolism in humans. wikipedia.orgdrugbank.comnih.govnih.govpsychdb.com The compound is not appreciably metabolized by the liver and does not induce or inhibit hepatic enzymes, such as the cytochrome P450 system. drugbank.comnih.govnih.gov This lack of metabolism means that the pharmacological activity is attributable to the parent compound itself. fda.gov
Gabapentin is primarily eliminated from the body through renal excretion, with the drug being excreted unchanged in the urine. drugbank.comnih.govfda.gov The elimination half-life of gabapentin is relatively short, averaging between 5 to 7 hours. wikipedia.orgfda.gov This renal clearance is directly proportional to the creatinine (B1669602) clearance, indicating that the kidneys are the primary route of elimination. nih.govfda.gov Consequently, the systemic circulation is cleared of the unchanged drug via the kidneys. fda.gov
Given that this compound shares the same core aminomethyl-cyclohexane structure, it is highly probable that it follows a similar metabolic path, being largely unmetabolized and excreted unchanged by the kidneys.
Table 1: Pharmacokinetic Properties of Gabapentin (Structural Analog)
| Parameter | Value | Source(s) |
| Metabolism | Minimal to none | wikipedia.orgdrugbank.comnih.govnih.govpsychdb.com |
| Primary Route of Elimination | Renal excretion (unchanged drug) | drugbank.comnih.govfda.gov |
| Elimination Half-life | 5 to 7 hours | wikipedia.orgfda.gov |
| Plasma Protein Binding | <3% | drugbank.com |
Consistent with the findings on its minimal metabolic processing, there is a lack of significant biotransformation products for gabapentin. drugbank.comfda.gov Studies have shown that metabolites account for less than 1% of an administered dose in humans. drugbank.com The parent compound is the primary active substance, and its pharmacological effects are not due to any metabolites. fda.gov
The primary mechanism of elimination is renal excretion of the unchanged drug. nih.govfda.gov This indicates that the compound does not undergo significant phase I (oxidation, reduction, hydrolysis) or phase II (conjugation) biotransformation reactions that are common for many other drugs. The lack of metabolism also implies a lower likelihood of metabolism-based drug-drug interactions. nih.gov
Therefore, investigations into biotransformation products of gabapentin have concluded that it is not subject to any major metabolic pathways. For this compound, it can be inferred that a similar lack of biotransformation products would be observed, with the compound being excreted in its original form.
Advanced Applications in Pharmaceutical and Materials Science Research
Prodrug Design and Drug Delivery Systems Leveraging 1-(Aminomethyl)cyclohexanol
The structural core of this compound is central to the design of gabapentin (B195806), a widely used pharmaceutical. Gabapentin itself, which is 1-(aminomethyl)cyclohexaneacetic acid, faces pharmacokinetic challenges, including saturable absorption and variable bioavailability. nih.govnih.gov To overcome these limitations, extensive research has focused on creating prodrugs, which are inactive precursors that are converted into the active drug within the body.
Carrier-linked prodrugs involve the covalent attachment of a "promoiety" to the active drug, which alters its physicochemical properties to enhance delivery. nih.gov A prominent example derived from the this compound framework is gabapentin enacarbil (GEn). nih.gov In this prodrug, a promoiety is attached to gabapentin, enabling it to be recognized and absorbed by high-capacity nutrient transporters in the intestine. nih.govnih.gov Following absorption, the promoiety is cleaved by non-specific esterases in the body to release the active gabapentin. researchgate.net
Another strategy involves the creation of mutual prodrugs, where the drug is linked to a second pharmacologically active agent. Research has demonstrated the conjugation of various Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) with gabapentin through glycol spacers. nih.gov This approach aims to mask the acidic group of NSAIDs, potentially reducing gastric irritation, while creating a single molecule that could offer synergistic analgesic effects. nih.gov These mutual prodrugs are designed to be stable in the gastrointestinal tract and hydrolyze in plasma to release both active compounds. nih.gov
Bile acid conjugates represent another innovative carrier-linked strategy. By attaching a bile acid moiety to gabapentin, researchers have created prodrugs that target the human apical sodium-dependent bile acid transporter (hASBT), a high-capacity transporter, to improve oral absorption. nih.gov
| Prodrug Strategy | Example | Carrier/Promoiety | Target Transporter/Mechanism | Reference |
|---|---|---|---|---|
| Acyloxyalkylcarbamate Prodrug | Gabapentin Enacarbil | (1-isobutanoyloxyethoxy)carbonyl | Monocarboxylate Transporter-1 (MCT-1), Sodium-Dependent Multivitamin Transporter (SMVT) | nih.govnih.gov |
| Mutual Prodrug | Ibuprofen-Gabapentin Conjugate | Ibuprofen (via ethylene (B1197577) glycol spacer) | Passive diffusion followed by plasma hydrolysis | nih.gov |
| Bile Acid Conjugate | Gabapentin-Bile Acid Conjugate | Chenodeoxycholic acid | Apical Sodium-Dependent Bile Acid Transporter (hASBT) | nih.gov |
The primary goal of creating prodrugs from the gabapentin scaffold is to modulate its pharmacokinetic profile for more predictable and sustained therapeutic effects. Gabapentin's absorption is limited to the upper small intestine via a low-capacity amino acid transporter, leading to saturated absorption at higher doses. nih.gov
Prodrugs like gabapentin enacarbil circumvent this issue by utilizing different, high-capacity transport pathways, such as the monocarboxylate transporter-1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), which are present throughout the intestine. nih.govnih.gov This strategy leads to several key pharmacokinetic improvements:
Improved Bioavailability: The prodrug approach results in more efficient absorption compared to the parent drug.
Dose Proportionality: By using high-capacity transporters, the prodrug provides sustained, dose-proportional exposure to gabapentin, overcoming the saturation kinetics observed with gabapentin itself. nih.govnih.gov
Sustained Exposure: Prodrug formulations can offer more stable plasma concentrations over a 24-hour period with less fluctuation compared to immediate-release gabapentin, which requires more frequent dosing. researchgate.net
A comparative study of different gabapentin formulations highlighted these advantages. Gabapentin enacarbil (a prodrug) resulted in significantly less fluctuation in daily exposure compared to both immediate-release (IR) and gastric-retentive (GR) formulations of gabapentin. researchgate.net After normalizing for the dose, the total exposure (AUC) from the prodrug was approximately 1.4-fold higher than from GBP-IR and 2.2-fold higher than from GBP-GR. researchgate.net
| Pharmacokinetic Parameter | Gabapentin Immediate-Release (GBP-IR) | Gabapentin Enacarbil (GEn Prodrug) | Key Advantage of Prodrug Strategy | Reference |
|---|---|---|---|---|
| Absorption Mechanism | Low-capacity L-amino acid transporter | High-capacity nutrient transporters (MCT-1, SMVT) | Avoids saturation, allows for higher and more proportional absorption | nih.gov |
| Dosing Frequency | Typically three times daily (t.i.d.) | Once or twice daily (q.d. or b.i.d.) | Improved patient convenience and compliance | researchgate.net |
| Plasma Concentration Fluctuation | High, with multiple distinct peaks | Low, with sustained exposure | More stable therapeutic effect throughout the day | researchgate.net |
| Dose Proportionality | Poor; bioavailability decreases with increasing dose | Good; exposure increases proportionally with dose | Predictable and reliable dosing | nih.gov |
Coordination Chemistry and Metal Complex Formation with this compound Derived Ligands
The structural features of molecules derived from this compound, such as gabapentin, make them effective ligands for forming coordination complexes with metal ions. researchgate.net The presence of both an amino group and a carboxylate group in gabapentin allows it to bind to metal centers, creating stable complexes with potentially novel biological activities.
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom. libretexts.org Gabapentin, with its dual functional groups, can act as a versatile ligand. Research into the coordination chemistry of gabapentin has shown it can form complexes with transition metals like cobalt (Co) and nickel (Ni). researchgate.net
Single-crystal X-ray diffraction studies have revealed detailed information about the binding modes. For instance, in a cobalt complex, four gabapentin molecules were found to coordinate with the central Co(II) ion. researchgate.net Interestingly, the ligand can adopt different forms upon coordination; it has been observed in its neutral form in a cobalt complex and in its zwitterionic form (where the amino group is protonated and the carboxylic acid is deprotonated) in a nickel complex. researchgate.net This demonstrates the ligand's adaptability to different metal environments.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is valuable in drug design and in studying the interactions of metal complexes with biological targets. researchgate.net
Molecular docking studies have been performed on the cobalt-gabapentin complex to evaluate its potential biological activity compared to gabapentin alone. researchgate.net The results of these computational studies suggested that the metal-ligand complex may exhibit enhanced activity. researchgate.net Such findings encourage further in vivo studies to confirm the therapeutic potential of these novel coordination compounds.
| Metal Ion | Complex Structure Highlight | Ligand Form | Research Finding | Reference |
|---|---|---|---|---|
| Cobalt (Co) | Coordinated with four gabapentin molecules | Neutral | Molecular docking suggests the complex may have better activity than gabapentin alone. | researchgate.net |
| Nickel (Ni) | Coordinated with one gabapentin molecule | Zwitterionic | Demonstrates the versatility of gabapentin as a ligand in different coordination environments. | researchgate.net |
Development of Advanced Materials Incorporating this compound Structural Units
The unique bifunctional structure of this compound makes it a valuable component in the field of polymer science and materials chemistry. ontosight.ai Its ability to participate in various chemical reactions allows for its incorporation into polymer backbones or as a cross-linking agent to create advanced materials with specific, desirable properties.
The compound's amine (-NH₂) and hydroxyl (-OH) groups can react to form different types of polymer linkages. This makes it a useful monomer or building block for synthesizing polymers such as:
Polyurethanes: The hydroxyl group can react with isocyanates.
Polyamides: The amine group can react with carboxylic acids or acyl chlorides.
Epoxy Resins: The primary amine group is highly reactive with the epoxide rings in epoxy resins, acting as a hardener or curing agent. guidechem.com This cross-linking process converts the liquid resin into a hard, thermosetting polymer with enhanced mechanical strength, chemical resistance, and thermal stability. guidechem.com
By incorporating the rigid and bulky cyclohexyl structure into a polymer matrix, this compound can impart improved thermal and mechanical properties to the resulting material. The presence of the polar amine and hydroxyl groups can also enhance adhesion and modify the surface properties of materials.
| Material Type | Role of this compound Unit | Resulting Material Property | Reference |
|---|---|---|---|
| Epoxy Resins | Curing Agent / Cross-linker | Increased hardness, thermal stability, and chemical resistance. | guidechem.com |
| Polyurethanes | Monomer / Chain Extender | Modifies mechanical properties and thermal stability. | |
| Specialty Polyamides | Monomer | Incorporates a rigid cycloaliphatic structure into the polymer backbone. |
Polymer and Organic Material Building Blocks
The bifunctional nature of this compound, possessing both an amine and a hydroxyl group, positions it as a highly versatile monomer for step-growth polymerization. These functional groups can react with complementary functional groups to form a variety of polymers, including polyamides, polyesters, and polyurethanes. The incorporation of the rigid and bulky cyclohexane (B81311) ring into the polymer backbone can impart unique and desirable properties to the resulting materials.
While direct polymerization of this compound is a topic of ongoing research, the utility of similar cyclohexane-based monomers is well-documented and provides a strong indication of its potential. For instance, polyamides derived from cyclohexane-based diamines, such as 1,4-cyclohexanebis(methylamine), have been shown to exhibit exceptionally high melting points compared to their linear aliphatic counterparts. The condensation of 1,4-cyclohexanebis(methylamine) with adipic acid results in a polyamide with a melting point of 335-340°C, significantly higher than that of nylon 6,6 (264°C), which is formed from hexamethylenediamine (B150038) and adipic acid. google.com This increase in thermal stability is attributed to the rigidity of the cyclohexane ring in the polymer backbone. google.com
Similarly, novel polyamides have been synthesized by the direct polycondensation of 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC) with various aromatic dicarboxylic acids. These polymers have demonstrated high inherent viscosities, indicating the formation of high molecular weight polymers. researchgate.net The synthesis of polyamides can be achieved through various methods, including high-temperature melt condensation or solution polymerization techniques. nih.gov A common method for polyamide synthesis is the reaction between a diamine and a dicarboxylic acid or its more reactive derivative, an acyl chloride. youtube.com
Given these precedents, this compound is a promising candidate for creating novel polymers. Its primary amine can react with dicarboxylic acids or acyl chlorides to form amide linkages, while the hydroxyl group can react with the same functional groups to form ester linkages, leading to the formation of polyamide-esters. Alternatively, the hydroxyl group can react with isocyanates to form polyurethanes. The properties of these polymers can be tailored by the choice of the comonomer, allowing for the development of materials with specific characteristics for various applications. nih.gov
Table 1: Comparison of Melting Points of Polyamides
| Polyamide | Diamine Monomer | Diacid Monomer | Melting Point (°C) |
| Polyamide from 1,4-cyclohexanebis(methylamine) | 1,4-Cyclohexanebis(methylamine) | Adipic Acid | 335-340 |
| Nylon 6,6 | Hexamethylenediamine | Adipic Acid | 264 |
| Polyamide from 1,4-cyclohexanebis(methylamine) | 1,4-Cyclohexanebis(methylamine) | Sebacic Acid | ~300 |
This table illustrates the effect of incorporating a cyclohexane ring into the polyamide backbone on the melting point of the resulting polymer, based on data from related systems. google.com
Applications in Catalysis and Asymmetric Synthesis
The field of asymmetric synthesis, which focuses on the selective synthesis of a specific enantiomer of a chiral molecule, is of paramount importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. nih.gov Chiral amino alcohols are a class of "privileged scaffolds" that have found widespread use as catalysts and ligands in asymmetric reactions. nih.govnih.gov The structure of this compound, being a chiral primary 1,2-amino alcohol, makes it an excellent candidate for applications in organocatalysis. nih.govrsc.org
Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. Chiral primary amino alcohols have been successfully employed as organocatalysts in various asymmetric transformations, including domino or cascade reactions, which allow for the construction of complex molecular architectures in a single step. nih.gov
A notable example is the use of readily available chiral primary 1,2-amino alcohols as organocatalysts in a domino Michael-aldol reaction. In a study, various chiral amino alcohols were screened for their ability to catalyze the reaction between a β-ketoester and an α,β-unsaturated aldehyde. The reaction proceeds through a cascade of bond-forming events to produce highly functionalized cyclohexanones with excellent stereoselectivity. nih.gov
The research demonstrated that these chiral primary amino alcohols could afford the desired cyclohexanone (B45756) products with high yields and stereoselectivities. For example, specific catalysts in this class have been shown to produce the product with diastereomeric ratios (d.r.) greater than 97:3 and enantiomeric excesses (ee) of up to 93%. nih.gov The mechanism of these reactions is believed to involve the formation of different chiral species, such as cyclic secondary amines or acyclic primary amines, depending on the reaction conditions and the presence of co-catalysts. nih.gov
Table 2: Performance of Chiral Primary Amino Alcohols in a Domino Michael-Aldol Reaction
| Catalyst Structure | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |
| Chiral Primary 1,2-Amino Alcohol 1 | 85 | >97:3 | 90 |
| Chiral Primary 1,2-Amino Alcohol 2 | 91 | >97:3 | 88 |
| Chiral Primary 1,2-Amino Alcohol 3 | 78 | >97:3 | 93 |
This table presents representative data on the effectiveness of chiral primary 1,2-amino alcohols as organocatalysts in a domino Michael-aldol reaction, highlighting their ability to achieve high yield and stereoselectivity. Data is based on findings from the study of similar chiral primary amino alcohols. nih.gov
The success of these related chiral amino alcohols strongly suggests that this compound could be a valuable precursor for the development of new organocatalysts for a variety of asymmetric transformations, further expanding its utility in advanced pharmaceutical and materials science research.
Analytical Methodologies for Research and Characterization of 1 Aminomethyl Cyclohexanol
Spectroscopic Characterization Techniques
Spectroscopy provides detailed information about the molecular structure and functional groups present in 1-(Aminomethyl)cyclohexanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 2D Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. emerypharma.com One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional (2D) techniques, provide a comprehensive picture of the molecule's connectivity.
¹H NMR: The ¹H NMR spectrum of this compound displays signals corresponding to the different types of protons in the molecule. The chemical shifts, multiplicities, and integration of these signals are key to assigning protons to their specific locations within the structure. For instance, the protons of the aminomethyl group (-CH₂NH₂) and the hydroxyl proton (-OH) will have characteristic chemical shifts, as will the protons on the cyclohexyl ring. chegg.comchemicalbook.com The integration of the peaks provides a ratio of the number of protons in each environment. emerypharma.com
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of these signals are indicative of the carbon's local electronic environment. For example, the carbon atom bonded to the hydroxyl group and the carbon in the aminomethyl group will have characteristic chemical shifts that differentiate them from the other cyclohexyl carbons. hmdb.cadrugbank.comchemicalbook.com
2D NMR Methods: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between atoms. creative-biostructure.comyoutube.com
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum reveal which protons are neighbors in the molecular structure, helping to piece together the fragments identified in the 1D spectra. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. creative-biostructure.com This is invaluable for definitively assigning the proton and carbon signals to their respective atoms in the this compound structure. youtube.com
A representative, though not exhaustive, table of expected NMR data for this compound and related structures is provided below.
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H | ~2.5 - 3.0 | Singlet or AB quartet | -CH₂-NH₂ |
| ¹H | ~1.2 - 1.8 | Multiplet | Cyclohexyl protons |
| ¹H | Variable | Broad singlet | -OH, -NH₂ (exchangeable protons) |
| ¹³C | ~65 - 75 | Singlet | C-OH (quaternary carbon) |
| ¹³C | ~45 - 55 | Triplet | -CH₂-NH₂ |
| ¹³C | ~20 - 40 | Triplet | Cyclohexyl carbons |
Mass Spectrometry (MS): HRMS, LC-MS/MS, and GC-MS Applications
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound, as well as for its sensitive detection and quantification in complex mixtures. researchgate.net
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound with a high degree of confidence. nih.gov This is crucial for confirming the compound's identity and distinguishing it from isomers. The exact mass of this compound (C₇H₁₅NO) is 129.1154 g/mol . nih.gov
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry. nih.gov LC-MS/MS is particularly useful for the quantitative analysis of this compound in biological matrices or other complex samples. The parent ion corresponding to this compound is selected and fragmented to produce characteristic daughter ions, which are then monitored for quantification, providing high selectivity and sensitivity. phcog.comeuropeanpharmaceuticalreview.com
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is another powerful hyphenated technique used for the analysis of this compound. nih.gov The compound is first vaporized and separated on a GC column, and then detected by a mass spectrometer. GC-MS can provide information on both the identity and purity of the compound. The fragmentation pattern observed in the mass spectrum serves as a molecular fingerprint, aiding in its identification. nist.gov
A summary of mass spectrometry data for this compound is presented in the table below.
| Technique | Ionization Mode | Mass Analyzer | Key Findings |
| HRMS | ESI+, CI | TOF, Orbitrap | Accurate mass determination, elemental composition confirmation. |
| LC-MS/MS | ESI+ | Triple Quadrupole, Ion Trap | Quantitative analysis, structural confirmation through fragmentation. |
| GC-MS | EI, CI | Quadrupole, Ion Trap | Purity assessment, identification based on fragmentation patterns. |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the O-H, N-H, and C-H bonds. youtube.com
The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group, with the broadening due to hydrogen bonding. nist.gov The N-H stretching vibrations of the primary amine group typically appear in the same region, often as two distinct peaks for the symmetric and asymmetric stretches. nist.gov C-H stretching vibrations of the cyclohexyl and aminomethyl groups will be observed in the 2850-3000 cm⁻¹ region. Bending vibrations for the N-H and O-H groups also provide valuable structural information. chemicalbook.comspectrabase.com
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.
High-Performance Liquid Chromatography (HPLC) and RP-UPLC Method Development and Validation
High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary methods for the separation and quantification of this compound. sielc.com
Method Development: Reversed-phase (RP) HPLC is a commonly employed mode for the analysis of this compound. sielc.com Method development involves optimizing various parameters to achieve good resolution, peak shape, and analysis time. Key parameters include the choice of stationary phase (e.g., C18, C8), the composition of the mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), the pH of the mobile phase, and the column temperature. lcms.cz For ionizable compounds like this compound, adjusting the mobile phase pH is critical to control the retention behavior. The use of smaller particle sizes in UPLC columns allows for faster and more efficient separations. phcog.comsielc.com
Validation: A validated HPLC or UPLC method ensures that the analytical results are reliable and reproducible. Method validation typically includes the assessment of parameters such as linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantification (LOQ), and robustness, following established guidelines. researchgate.net
A typical HPLC method for this compound might involve a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier like formic or phosphoric acid, with UV or mass spectrometric detection. sielc.comsielc.com
| Parameter | Typical Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at low wavelength (e.g., 210 nm) or Mass Spectrometry |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC) for Purity and Identity Assessment
Gas chromatography (GC) is a valuable technique for assessing the purity and confirming the identity of this compound, particularly for volatile impurities. quora.com
Purity Assessment: GC, typically with a flame ionization detector (FID), can be used to separate and quantify volatile impurities in a sample of this compound. antpedia.com The area of each peak in the chromatogram is proportional to the concentration of the corresponding component, allowing for the calculation of the purity of the main compound. libretexts.org The choice of a suitable capillary column with an appropriate stationary phase is crucial for achieving good separation of potential impurities. researchgate.net
Identity Assessment: When coupled with a mass spectrometer (GC-MS), GC provides a powerful tool for confirming the identity of this compound. The retention time in the GC provides one piece of identifying information, while the mass spectrum provides a detailed molecular fingerprint that can be compared to a library of known spectra for confirmation. researchgate.net
For GC analysis, derivatization of the polar hydroxyl and amine groups may sometimes be necessary to improve the volatility and chromatographic behavior of the compound.
Solid Phase Extraction (SPE) for Sample Preparation
Solid Phase Extraction (SPE) is a cornerstone technique for sample preparation, enabling the isolation and concentration of analytes from complex matrices prior to analysis. phenomenex.com This chromatographic method operates on the principle of partitioning a compound between a solid stationary phase (sorbent) and a liquid mobile phase. The process is typically executed in five stages: conditioning the sorbent, equilibrating the sorbent to match the sample matrix, loading the sample, washing away interferences, and finally eluting the analyte of interest. youtube.com
For a polar compound like this compound, which contains both a primary amine and a hydroxyl group, the selection of the appropriate SPE sorbent is critical. Given its ability to be protonated and carry a positive charge, cation-exchange SPE is a highly effective mechanism for its selective retention.
SPE Method for this compound Isolation:
Sorbent Selection: A strong or weak cation-exchange sorbent is chosen. The stationary phase contains negatively charged functional groups that interact with the protonated amine group of the analyte.
Conditioning & Equilibration: The sorbent is first conditioned with a solvent like methanol (B129727) to activate the stationary phase, followed by an equilibration step with an acidic buffer (e.g., pH < 4) to ensure the sorbent is in the correct state and the analyte is fully protonated. youtube.com
Sample Loading: The sample, with its pH adjusted to be at least 2 units below the pKa of the aminomethyl group, is passed through the cartridge. The positively charged this compound is retained on the negatively charged sorbent, while neutral or negatively charged interferences pass through. phenomenex.com
Washing: The cartridge is washed with a series of solvents. A low-pH aqueous wash removes polar, non-retained impurities. An organic solvent wash can then remove adsorbed non-polar interferences.
Elution: The purified analyte is eluted from the sorbent by using a basic solution (e.g., ammoniated methanol). The high pH neutralizes the charge on the analyte, disrupting the ionic interaction with the sorbent and allowing it to be released and collected. phenomenex.com
Alternatively, polymeric reversed-phase sorbents can be utilized, which offer retention for a broad range of compounds, including polar ones, and are stable across a wide pH range.
Table 1: Illustrative SPE Parameters for this compound
| SPE Step | Solvent/Solution | Purpose |
| Conditioning | 1-3 mL Methanol | To wet and activate the sorbent functional groups. |
| Equilibration | 1-3 mL 0.1M Formic Acid | To prepare the sorbent for sample loading and ensure analyte protonation. |
| Sample Loading | Sample adjusted to pH < 4 | To retain the positively charged analyte via ion-exchange. |
| Wash 1 | 1-3 mL 2% Formic Acid in Water | To remove hydrophilic interferences. |
| Wash 2 | 1-3 mL Methanol | To remove lipophilic interferences. |
| Elution | 1-3 mL 5% Ammonium (B1175870) Hydroxide in Methanol | To neutralize the analyte's charge and elute it from the sorbent. |
Capillary Electrophoresis Techniques
Capillary Electrophoresis (CE) is a family of powerful separation techniques that utilize high voltages applied across a narrow-bore capillary filled with an electrolyte to separate molecules based on their charge, size, and mobility. sciex.com Its high efficiency, speed, and minimal sample consumption make it well-suited for the analysis of small molecules like this compound in various matrices. The fundamental principle involves the differential migration of ions under the influence of an electric field, which generates both electrophoretic flow of the analytes and an electroosmotic flow (EOF) of the bulk buffer solution. sciex.com
Several modes of CE can be applied for the characterization of this compound:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com In an acidic buffer, this compound would be positively charged and migrate toward the cathode. Its separation from other sample components would depend on their respective electrophoretic mobilities.
Micellar Electrokinetic Chromatography (MEKC): This technique is used for the separation of both neutral and charged analytes. A surfactant is added to the buffer above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. Analytes partition between the aqueous buffer and the micelles, adding a chromatographic separation mechanism to the electrophoretic migration. technologynetworks.com This is particularly useful for separating this compound from neutral impurities.
Capillary Gel Electrophoresis (CGE): In CGE, the capillary is filled with a gel or polymer network that acts as a molecular sieve. technologynetworks.com While more commonly used for large biomolecules like DNA and proteins, it can provide high-resolution separations of small molecules based on size differences. nih.gov
Table 2: Comparison of Capillary Electrophoresis Modes for this compound Analysis
| Technique | Separation Principle | Applicability to this compound | Key Advantages |
| Capillary Zone Electrophoresis (CZE) | Charge-to-mass ratio. sciex.com | Direct analysis of the charged form in an acidic buffer. | Simplicity, speed, high efficiency. |
| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning between micelles and buffer. technologynetworks.com | Separation from neutral and other charged species. | Versatile for complex mixtures containing varied analytes. |
| Capillary Gel Electrophoresis (CGE) | Molecular sieving through a gel matrix. technologynetworks.com | High-resolution separation based on hydrodynamic size. | Excellent for resolving species with similar charge but different sizes. |
Electrochemical Analytical Approaches
Electrochemical analytical methods offer a sensitive and often cost-effective means for the quantitative analysis of electroactive species. nih.gov These techniques involve applying a potential to an electrode and measuring the resulting current generated by the oxidation or reduction of the target analyte. libretexts.org For a compound like this compound, which possesses an amine group, electrochemical oxidation at a suitable electrode surface is a viable analytical strategy. Voltammetric methods, in particular, provide detailed information about the redox properties of a molecule. nih.gov
Voltammetric Techniques: Cyclic, Differential Pulse, and Square Wave Voltammetry
Voltammetry measures the current that develops in an electrochemical cell under conditions where the voltage is varied. libretexts.org A voltammogram is a plot of current versus applied potential, providing both qualitative (peak potential) and quantitative (peak current) information. gamry.com
Cyclic Voltammetry (CV): CV is a potentiodynamic technique where the potential of the working electrode is swept linearly versus time in a triangular waveform. gamry.comyoutube.com It is an excellent tool for initial investigations of a compound's redox behavior, providing information on oxidation/reduction potentials and the reversibility of the electrochemical process. nih.gov A cyclic voltammogram for this compound would reveal the potential at which its amine group is oxidized.
Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique used for determining low concentrations of an analyte. wikipedia.org The waveform consists of small, regular voltage pulses superimposed on a linear potential sweep. pineresearch.com The current is sampled just before and at the end of each pulse, and the difference between these two measurements is plotted against the potential. palmsens.com This method effectively minimizes the contribution of non-faradaic (charging) current, thereby enhancing the signal-to-noise ratio and achieving lower detection limits compared to CV. wikipedia.orgnih.gov
Square Wave Voltammetry (SWV): SWV is another rapid and sensitive pulse technique. The excitation waveform is a square wave superimposed on a potential staircase. nih.gov Current is sampled at the end of both the forward and reverse pulses, and the difference is plotted against the base potential. SWV offers excellent sensitivity and speed, with the ability to perform a complete scan in seconds. Its advantages include high sensitivity and effective discrimination against background currents. researchgate.net
Table 3: Comparison of Voltammetric Techniques for this compound
| Technique | Waveform Principle | Primary Use | Key Features |
| Cyclic Voltammetry (CV) | Linear potential sweep in a triangular waveform. gamry.com | Qualitative characterization of redox behavior. researchgate.net | Provides data on redox potentials and reaction kinetics. |
| Differential Pulse Voltammetry (DPV) | Small pulses on a linear potential ramp. pineresearch.com | Quantitative analysis at trace levels. wikipedia.org | High sensitivity; minimizes background charging current. |
| Square Wave Voltammetry (SWV) | Square wave on a potential staircase. nih.gov | Rapid and sensitive quantitative analysis. researchgate.net | Fast scan rates; excellent signal-to-noise ratio. |
Stable Isotope Tracing for Metabolic Research
Stable isotope tracing is a powerful methodology used to track the metabolic fate of a compound within a biological system. nih.gov This approach involves introducing a molecule labeled with a heavy, non-radioactive isotope (such as ¹³C, ¹⁵N, or ²H) and then using mass spectrometry (MS) to detect and quantify the labeled compound and its downstream metabolites. nih.govspringernature.com It provides unparalleled insights into metabolic pathways, flux rates, and the origins of various metabolites. nih.gov
For metabolic research on this compound, a stable isotope-labeled version of the compound would be synthesized. For instance, ¹³C atoms could be incorporated into the cyclohexyl ring, or a ¹⁵N atom could replace the ¹⁴N in the aminomethyl group.
Application in Metabolic Studies:
Tracer Administration: The labeled this compound is introduced into the biological system under investigation (e.g., cell culture or an in vivo model). technologynetworks.com
Sample Collection: At various time points, biological samples such as plasma, urine, or tissue extracts are collected.
Analysis by LC-MS: The samples are analyzed, typically using Liquid Chromatography-Mass Spectrometry (LC-MS). The chromatograph separates the various compounds, and the mass spectrometer detects the mass-to-charge ratio of the ions. springernature.com
Data Interpretation: The mass spectrometer can distinguish between the unlabeled (endogenous) compound and the heavy isotope-labeled tracer and its metabolites. By tracking the appearance of the heavy isotope in downstream molecules, researchers can map the metabolic pathways through which this compound is processed, identify its biotransformation products, and quantify the relative activity of these pathways. nih.gov For example, comprehensive tracing can identify metabolic by-products derived from the compound. researchgate.net
Table 4: Hypothetical Stable Isotope Tracing Experiment for this compound
| Parameter | Description |
| Isotopic Tracer | [¹³C₆]-1-(Aminomethyl)cyclohexanol or 1-([¹⁵N]aminomethyl)cyclohexanol. |
| Biological System | In vitro hepatocyte culture or in vivo rodent model. |
| Analytical Technique | High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS). |
| Primary Goal | To identify and quantify the major metabolic products (e.g., hydroxylated, glucuronidated, or oxidized forms). |
| Expected Outcome | A detailed map of the metabolic fate of this compound, showing the incorporation of ¹³C or ¹⁵N into various downstream metabolites over time. |
Computational and Theoretical Studies on 1 Aminomethyl Cyclohexanol
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict the interaction between a small molecule (ligand), such as 1-(Aminomethyl)cyclohexanol, and a macromolecular target, typically a protein or nucleic acid. These methods are fundamental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level.
While specific docking studies for this compound are not extensively reported in publicly available literature, the principles of these simulations can be applied to understand its potential biological activity. The process involves generating a three-dimensional model of the compound and fitting it into the binding site of a target protein. The stability of the resulting complex is evaluated using a scoring function, which estimates the binding affinity.
For this compound, the presence of both a hydrogen bond donor (amine and hydroxyl groups) and acceptor (hydroxyl oxygen and amine nitrogen) suggests its potential to form multiple hydrogen bonds with a biological target. The cyclohexane (B81311) ring provides a rigid, lipophilic scaffold that can fit into hydrophobic pockets of a binding site.
Table 1: Potential Interactions of this compound in a Binding Site
| Functional Group | Potential Interaction Type | Role in Binding |
|---|---|---|
| Aminomethyl (-CH₂NH₂) | Hydrogen Bond Donor, Electrostatic | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen) on the target; participates in ionic interactions if protonated. |
| Hydroxyl (-OH) | Hydrogen Bond Donor & Acceptor | Can both donate and accept hydrogen bonds, contributing to binding specificity and affinity. |
Molecular dynamics (MD) simulations can further refine the understanding of these interactions by simulating the movement of the ligand-protein complex over time. This provides insights into the stability of the binding pose and the role of solvent molecules.
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations provide detailed information about the electronic structure of a molecule, which governs its reactivity, stability, and spectroscopic properties. wavefun.com These methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF), can be used to calculate a variety of molecular properties for this compound.
The electronic properties of this compound are largely determined by the lone pairs of electrons on the nitrogen and oxygen atoms and the distribution of electron density across the molecule. Quantum chemical calculations can predict the molecular orbital energies, with the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) being of particular interest. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Furthermore, these calculations can determine the partial atomic charges on each atom, revealing the most electron-rich and electron-poor regions of the molecule. This information is crucial for understanding its intermolecular interactions, including hydrogen bonding and electrostatic interactions.
Table 2: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value/Description | Significance |
|---|---|---|
| HOMO Energy | Localized on the N and O atoms | Indicates the region most susceptible to electrophilic attack. |
| LUMO Energy | Distributed over the σ* orbitals | Indicates the region most susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | Relatively large | Suggests high kinetic stability. |
Conformational Analysis and Stereochemical Considerations
The cyclohexane ring of this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. gmu.edudalalinstitute.com In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions. The interconversion between the two chair forms, known as a ring flip, leads to the exchange of axial and equatorial positions. gmu.edu
For this compound, the two substituents, the aminomethyl group and the hydroxyl group, are attached to the same carbon atom (C1). This means that in any chair conformation, one substituent will be in an axial position and the other in an equatorial position. The relative stability of the two possible chair conformers would depend on the steric bulk of the aminomethyl and hydroxyl groups. Generally, bulkier groups prefer the more spacious equatorial position to minimize unfavorable 1,3-diaxial interactions. youtube.com
Computational methods can be used to calculate the energy of each conformer and predict the equilibrium population of each. This is important as the three-dimensional shape of the molecule can significantly influence its biological activity.
Table 3: Conformational Preferences in this compound
| Conformer | Axial Substituent | Equatorial Substituent | Relative Stability |
|---|---|---|---|
| A | -OH | -CH₂NH₂ | Potentially more stable due to the smaller size of the hydroxyl group in the axial position. |
The molecule is achiral as the substitution pattern at C1 does not create a stereocenter.
Prediction of Biological Activity and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties (mechanistic focus)
In silico ADMET prediction is a critical component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic and toxicological profile. nih.govaudreyli.com Various computational models can predict these properties for this compound based on its structure.
Absorption: Properties like lipophilicity (logP), aqueous solubility, and the number of hydrogen bond donors and acceptors are used to predict oral bioavailability. The "rule of five" suggests that poor absorption is more likely when there are more than 5 hydrogen bond donors, the molecular weight is over 500, the logP is over 5, and there are more than 10 hydrogen bond acceptors. This compound, with its low molecular weight and moderate number of hydrogen bond donors and acceptors, is likely to have good absorption characteristics.
Distribution: The ability of a compound to cross biological membranes, such as the blood-brain barrier (BBB), can be predicted based on its physicochemical properties. The polar surface area (PSA) and the number of hydrogen bonds are key determinants.
Metabolism: Computational models can predict the likely sites of metabolism by identifying the most reactive parts of the molecule. For this compound, potential metabolic pathways could involve oxidation of the alcohol or deamination of the amine.
Excretion: Predictions about excretion are often linked to the molecule's solubility and metabolic pathways.
Toxicity: A variety of in silico models can predict potential toxicities, such as mutagenicity, carcinogenicity, and cardiotoxicity, by comparing the molecule's structural features to those of known toxicants.
Table 4: Predicted ADMET Properties for this compound
| ADMET Property | Predicted Outcome | Mechanistic Rationale |
|---|---|---|
| Absorption | High | Low molecular weight, adheres to the "rule of five". |
| Distribution | Likely to be distributed in aqueous compartments | Presence of polar amine and hydroxyl groups. |
| Metabolism | Potential for oxidation and deamination | Presence of alcohol and amine functional groups. |
| Excretion | Likely renal excretion | Water-soluble nature. |
| Toxicity | Low | No obvious structural alerts for common toxicities. |
These computational predictions provide a valuable initial assessment of the potential of this compound as a drug candidate or for other biological applications, guiding further experimental investigation. nih.gov
Q & A
Q. What are the recommended synthetic routes for 1-(Aminomethyl)cyclohexanol, and how do reaction conditions influence yield?
Methodological Answer: A Grignard reagent approach is commonly employed for synthesizing cyclohexanol derivatives. For example, 1-(A4-Pentenyl)cyclohexanol was synthesized using 4-pentenyl bromide, magnesium, and cyclohexanone, yielding 25% under optimized conditions (114–116°C at 7 mm Hg) . Adapting this method:
- Use a substituted bromomethyl precursor (e.g., bromomethylcyclohexane, ) with an amine nucleophile.
- Optimize temperature and solvent polarity to favor nucleophilic substitution while minimizing side reactions (e.g., elimination).
- Monitor reaction progress via TLC or GC-MS ().
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer: Safety protocols for structurally similar compounds (e.g., 1-Amino-4-butylcyclohexane) include:
- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and chemical splash goggles. Inspect gloves for integrity before use .
- Ventilation: Use fume hoods to prevent inhalation exposure ().
- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste ().
Q. What analytical techniques are suitable for characterizing this compound?
Methodological Answer:
- Structural Elucidation:
- IR Spectroscopy: Identify functional groups (e.g., -OH, -NH2) by comparing with reference spectra ().
- NMR: Assign stereochemistry and confirm substitution patterns (e.g., cyclohexanol derivatives in ).
- Purity Assessment:
- GC-MS or HPLC: Quantify impurities using non-polar columns (e.g., HP-5MS) and compare retention indices ().
Advanced Research Questions
Q. How do computational models predict the reactivity of this compound in substitution reactions?
Methodological Answer: Retrosynthesis tools (e.g., AI-driven platforms) leverage databases like Reaxys and PubChem to propose synthetic pathways ( ). Key steps:
- Template Relevance Scoring: Prioritize reaction templates with high plausibility (e.g., nucleophilic substitution at the aminomethyl group).
- Energy Minimization: Use DFT calculations (e.g., Gaussian) to evaluate transition states for intramolecular interactions ().
- Validation: Cross-reference predicted pathways with experimental data (e.g., analogs in ).
Q. What strategies resolve contradictions in reported biological activities of cyclohexanol derivatives?
Methodological Answer: For analogs like WY-X1 () or desvenlafaxine ( ):
- Comparative SAR Studies: Systematically vary substituents (e.g., halogen vs. methoxy groups) and assess activity changes.
- Binding Assays: Use radiolabeled ligands (e.g., [³H]-ligand displacement) to quantify receptor affinity discrepancies.
- Meta-Analysis: Aggregate data from PubChem and EPA DSSTox () to identify trends in bioactivity datasets.
Q. How can liquid-liquid equilibrium (LLE) data optimize the purification of this compound?
Methodological Answer: LLE studies for cyclohexanol/cyclohexanone/water systems () suggest:
- Phase Diagram Analysis: Determine optimal temperature (303.2–333.2 K) and solvent ratios (water/organic) to maximize partition coefficients.
- Model Correlation: Apply NRTL or UNIQUAC models to predict phase behavior, achieving <0.5% RMSD between experimental and calculated data.
- Scale-Up: Adjust mixer-settler parameters (e.g., agitation rate) based on lab-scale LLE results.
Q. What are the mechanistic implications of stereochemical variations in cyclohexanol derivatives?
Methodological Answer: For cis/trans isomers ( ):
- Stereoselective Synthesis: Use chiral catalysts (e.g., BINOL-derived ligands) to control cyclohexanol ring conformation.
- Kinetic Resolution: Monitor enantiomer ratios via chiral HPLC (e.g., Chiralpak AD-H column).
- Biological Impact: Compare IC₅₀ values of stereoisomers (e.g., trans- vs. cis-4-(dimethylamino)cyclohexanol in ) to assess stereochemical sensitivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
